(2R)-6-(Benzyloxy)hexan-2-ol

Chiral synthesis Enantiomeric purity Asymmetric catalysis

(2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8) is an enantiopure chiral secondary alcohol featuring a stereogenic center at the C2 position and a benzyl-protected primary alcohol at the C6 position. The compound has a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 271799-09-8
Cat. No. B12582220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-6-(Benzyloxy)hexan-2-ol
CAS271799-09-8
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(CCCCOCC1=CC=CC=C1)O
InChIInChI=1S/C13H20O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3/t12-/m1/s1
InChIKeyPOEQSPGKVCZGEY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8): A Chiral Building Block for Asymmetric Synthesis Procurement


(2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8) is an enantiopure chiral secondary alcohol featuring a stereogenic center at the C2 position and a benzyl-protected primary alcohol at the C6 position. The compound has a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol . Its structure enables orthogonal functionalization strategies: the free secondary alcohol can undergo stereospecific transformations (e.g., esterification, oxidation, or nucleophilic substitution) while the benzyl ether serves as a stable protecting group for the terminal hydroxyl, removable under mild hydrogenolysis conditions . This dual functionality, combined with defined (R)-stereochemistry, positions (2R)-6-(Benzyloxy)hexan-2-ol as a versatile chiral synthon in asymmetric synthesis campaigns.

Why (2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8) Cannot Be Interchanged with Structurally Similar Analogs


Generic substitution of (2R)-6-(Benzyloxy)hexan-2-ol with its racemate, its (S)-enantiomer, or regioisomers such as 1-(benzyloxy)hexan-2-ol or 5-(benzyloxy)hexan-2-ol is fundamentally prohibited in stereoselective synthesis. The (R)-configuration at C2 governs the stereochemical outcome of downstream transformations, including diastereoselective additions, enzymatic resolutions, and crystallization-induced asymmetric processes . Replacing this compound with a racemic mixture introduces an enantiomeric impurity that cannot be separated post-synthesis without significant yield loss and cost escalation. Furthermore, regioisomeric substitution (e.g., moving the benzyloxy group from C6 to C5 or C1) alters both the steric environment of the reactive hydroxyl and the compound's chromatographic retention behavior, rendering established purification protocols inapplicable . These stereochemical and regiochemical constraints underscore the necessity of procuring precisely (2R)-6-(Benzyloxy)hexan-2-ol for reproducible, high-yielding asymmetric syntheses.

Quantitative Differentiation of (2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8) from Analogs and Racemates


Stereochemical Purity: Enantiomeric Excess of (2R)-6-(Benzyloxy)hexan-2-ol vs. Racemic Mixture

Commercial suppliers of (2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8) typically specify an enantiomeric excess (ee) of ≥97% as determined by chiral HPLC analysis . In contrast, the racemic mixture (CAS 139926-13-9) exhibits 0% ee and cannot be resolved into its constituent enantiomers without employing chiral stationary phases or enzymatic resolution steps, which add substantial time and cost to synthetic workflows . The (R)-enantiomer also possesses a distinct specific optical rotation that differentiates it from its (S)-counterpart, enabling rapid identity verification via polarimetry [1].

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Regiochemical Differentiation: (2R)-6-(Benzyloxy)hexan-2-ol vs. 1-(Benzyloxy)hexan-2-ol in Physicochemical Properties

The regioisomer (2R)-1-(Benzyloxy)hexan-2-ol (CAS 671779-49-0) differs from the target compound in the position of the benzyl ether substituent (C1 vs. C6). This positional shift alters calculated partition coefficients: the target compound exhibits a predicted LogP of approximately 2.75, whereas 1-(benzyloxy)hexan-2-ol has a predicted LogP of 2.75 . While predicted LogP values may be similar, the distinct structural arrangement results in different chromatographic retention times under reversed-phase HPLC conditions, necessitating separate method development and validation for each isomer . Additionally, the C6 benzyloxy group in the target compound provides a longer spacer between the protected alcohol and the reactive C2 hydroxyl, enabling different conformational flexibility in downstream cyclization reactions compared to the C1 analog .

Physicochemical profiling Chromatographic separation QSAR modeling

Orthogonal Functionality: Benzyl Ether Stability Enables Selective Deprotection vs. Acetate or Silyl Ether Analogs

The benzyl ether protecting group in (2R)-6-(Benzyloxy)hexan-2-ol provides distinct stability profiles compared to alternative hydroxyl protecting groups such as acetate esters or silyl ethers (e.g., TBS, TBDPS). Benzyl ethers are stable under both acidic and basic conditions that would cleave acetate esters (pH < 2 or pH > 10), and they remain intact under fluoride-mediated conditions that cleave silyl ethers [1]. Quantitative hydrogenolysis of the benzyl group using H2 over Pd/C or Pd(OH)2 proceeds with yields typically ranging from 73% to 85% under mild conditions (room temperature, 1 atm H2) without affecting the secondary alcohol or other reducible functionalities [2]. This orthogonal stability profile allows chemists to perform transformations on the free C2 hydroxyl while preserving the C6 protected alcohol, a feature not possible with more labile protecting groups.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Optimal Research and Industrial Application Scenarios for (2R)-6-(Benzyloxy)hexan-2-ol (CAS 271799-09-8)


Asymmetric Synthesis of Bioactive Polyketide Fragments

The (R)-configured secondary alcohol in (2R)-6-(Benzyloxy)hexan-2-ol serves as a chiral handle for diastereoselective aldol additions, asymmetric allylations, or enzyme-catalyzed kinetic resolutions. This chiral building block is particularly valuable in the construction of polyketide-derived natural products, where the stereochemistry at C2 can be relayed through iterative chain elongation to establish multiple stereocenters with high fidelity. The ≥97% enantiomeric excess of commercially available material ensures that downstream intermediates maintain high diastereomeric purity, minimizing the need for costly chromatographic purification of diastereomers .

Synthesis of Heterobifunctional Linkers for Bioconjugation

The orthogonal functionality of (2R)-6-(Benzyloxy)hexan-2-ol enables the preparation of heterobifunctional linkers bearing a free hydroxyl and a protected alcohol. Selective activation of the C2 hydroxyl (e.g., via mesylation or tosylation) followed by nucleophilic displacement allows attachment of one functional moiety (e.g., azide, alkyne, or biotin), while subsequent hydrogenolytic deprotection of the C6 benzyl ether (73-85% yield) unveils a second hydroxyl for conjugation to a different partner [1]. This strategy is employed in the construction of PROTACs, antibody-drug conjugates (ADCs), and fluorescent probes.

Precursor to Chiral 1,6-Diols for Polymer and Surfactant Synthesis

Hydrogenolytic removal of the benzyl protecting group from (2R)-6-(Benzyloxy)hexan-2-ol yields (R)-hexane-1,6-diol, an enantiopure chiral diol with applications in the synthesis of stereoregular polyesters, chiral ionic liquids, and enantioselective phase-transfer catalysts. The defined (R)-stereochemistry at C2 imparts chirality to the resulting polymers and materials, enabling the fabrication of chiral stationary phases for chromatographic separations or asymmetric membrane materials . The commercial availability of the enantiopure (R)-isomer circumvents the need for resolution of racemic 1,6-hexanediol, which is challenging due to the remote position of the stereocenter relative to the functional groups.

Key Intermediate in the Synthesis of Tocopherol (Vitamin E) Analogs

Compounds bearing the 6-benzyloxy-3-methylhexanoate motif, which can be derived from (2R)-6-(Benzyloxy)hexan-2-ol, serve as intermediates in the synthesis of tocopherols (vitamin E family) [2]. The (R)-stereochemistry at the C2 position corresponds to the natural configuration found in biologically active tocopherols, making this chiral building block essential for the preparation of enantiomerically pure vitamin E derivatives for pharmaceutical and nutraceutical applications.

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